4-fluoro-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
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Description
4-fluoro-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17FN2O4S and its molecular weight is 364.39. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
The compound is closely related to zinc phthalocyanine derivatives used in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are important for Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Kinase Inhibitor Synthesis
The benzoxazepine core, a similar structure to the compound , is found in various kinase inhibitors, including mTOR inhibitors. These compounds are synthesized through scalable methods for potential use in pharmacological applications (Naganathan et al., 2015).
Asymmetric Mannich Reaction
Compounds containing similar structures are involved in organocatalytic asymmetric Mannich reactions, providing chiral tetrasubstituted C‒F stereocenters. These reactions are significant in medicinal chemistry, offering avenues for the synthesis of diverse pharmacologically relevant molecules (Li, Lin, & Du, 2019).
COX-2 Inhibition for Pain Management
Related compounds, such as 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, show potential as COX-2 inhibitors. These are evaluated for applications in rheumatoid arthritis, osteoarthritis, and acute pain management (Hashimoto et al., 2002).
Nonlinear Optical Properties
Benzimidazole-tethered oxazepine heterocyclic hybrids have been synthesized, showing potential for nonlinear optical applications. These properties are crucial in the field of photonic technologies and materials science (Almansour et al., 2016).
Cytotoxicity and Tumor Specificity
Sulfonamide derivatives related to the compound have been studied for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. These findings are vital in the development of new anticancer therapies (Gul et al., 2016).
Properties
IUPAC Name |
4-fluoro-3-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-11-9-13(4-5-15(11)18)25(22,23)19-12-3-6-16-14(10-12)17(21)20(2)7-8-24-16/h3-6,9-10,19H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVSLSBQEWEWBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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